molecular formula C15H11NO3 B14169960 2-(4-Methoxyphenyl)-1-oxido-indol-1-ium-3-one CAS No. 25410-78-0

2-(4-Methoxyphenyl)-1-oxido-indol-1-ium-3-one

Katalognummer: B14169960
CAS-Nummer: 25410-78-0
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: ZPCJCVQIWZJBSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide is a chemical compound with a complex structure that includes an indole ring, a methoxyphenyl group, and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide typically involves the reaction of 4-methoxyphenylhydrazine with isatin under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share structural similarities and have comparable biological activities.

    Phenazines: Known for their diverse biological properties, including antimicrobial and anticancer activities.

    Pyrimidines: Exhibit a range of pharmacological effects and are structurally related to indole derivatives.

Uniqueness

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide is unique due to its specific combination of functional groups and the resulting chemical properties

Eigenschaften

CAS-Nummer

25410-78-0

Molekularformel

C15H11NO3

Molekulargewicht

253.25 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-1-oxidoindol-1-ium-3-one

InChI

InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9H,1H3

InChI-Schlüssel

ZPCJCVQIWZJBSH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.